molecular formula C17H15ClN2O3 B2951013 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide CAS No. 921995-18-8

4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Cat. No.: B2951013
CAS No.: 921995-18-8
M. Wt: 330.77
InChI Key: ZHGRSDGKELLEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a synthetic benzoxazepine-derived compound offered as a high-quality reference standard for research and development. This chemical structure features a benzamide group linked to a 1,4-benzoxazepin-3-one core, a scaffold of significant interest in medicinal chemistry. Compounds within this structural class are frequently investigated as key intermediates in pharmaceutical synthesis and for their potential biological activities as modulators of various enzyme systems. Research into similar benzoxazepine derivatives has shown their relevance in developing probes for enzyme inhibition studies, including research on nitric oxide synthase (NOS) isoforms . As a building block, this compound can be utilized in the design and synthesis of novel molecules for high-throughput screening campaigns, hit-to-lead optimization, and structure-activity relationship (SAR) studies. The presence of the chloro and benzamide substituents provides handles for further chemical modification, making it a versatile intermediate for library synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to determine the specific properties and applications of this compound for their intended use.

Properties

IUPAC Name

4-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-20-8-9-23-15-7-6-13(10-14(15)17(20)22)19-16(21)11-2-4-12(18)5-3-11/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGRSDGKELLEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the benzoxazepine derivative and an appropriate benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized benzoxazepine derivatives.

    Reduction: Reduced benzoxazepine derivatives.

    Substitution: Substituted benzoxazepine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

4-Ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214)

  • Substituents : Ethoxy group at the 4-position of the benzamide ring.
  • Molecular Formula : C₁₉H₂₀N₂O₄.
  • Molecular Weight : 340.37 g/mol.
  • Key Differences: Replacing chloro with ethoxy increases hydrophobicity and steric bulk.

5-Chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

  • Substituents : Sulfonamide group replaces benzamide; additional 5-chloro and 2-methoxy groups.
  • Molecular Formula : C₁₇H₁₇ClN₂O₅S.
  • Molecular Weight : 396.8 g/mol.

2-Chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

  • Substituents : 2-chloro substitution on the benzene ring.
  • Molecular Formula : C₁₆H₁₅ClN₂O₃S.
  • Molecular Weight: Not explicitly stated but estimated to be ~350.8 g/mol.
  • Key Differences : Positional isomerism of the chloro group could influence electronic properties and steric interactions .

Analogs with Modified Benzoxazepine Substituents

N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide

  • Substituents : Ethyl group at the 4-position of benzoxazepine; cyclohexanecarboxamide replaces benzamide.
  • Molecular Formula : C₁₈H₂₄N₂O₃.
  • Molecular Weight : 316.4 g/mol.
  • Key Differences : The cyclohexane moiety introduces significant hydrophobicity, which may affect membrane permeability or pharmacokinetics .

3-Cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide

  • Substituents : Cyclopentyl-propanamide chain.
  • Molecular Formula : C₁₉H₂₆N₂O₃.
  • Molecular Weight : 330.4 g/mol.

Biological Activity

4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that allows for various interactions within biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H23ClN2O3, with a molecular weight of approximately 446.9 g/mol. Its structure includes a benzamide core substituted with a chloro group and a tetrahydro-benzoxazepine moiety, which contributes to its pharmacological properties.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

1. Antitumor Activity

Studies have shown that compounds similar to this compound possess antitumor properties. For instance, derivatives have been evaluated for their ability to inhibit tumor cell proliferation in various cancer models. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

2. Antimicrobial Effects

The compound has also been tested for antimicrobial activity against various bacterial strains. Preliminary results suggest moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

3. Enzyme Inhibition

Research highlights the compound's role as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. The inhibition of urease has also been noted, which could be beneficial in managing urinary infections .

Case Studies and Research Findings

A variety of studies have contributed to the understanding of this compound's biological activity:

StudyFindings
Kumar et al. (2009) Identified antitumor properties through apoptosis induction in cancer cell lines.
Tan et al. (2006) Demonstrated anti-hepatitis effects in vitro using liver cell models.
Zhang et al. (2014) Reported strong urease inhibition leading to potential applications in treating urinary tract infections.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with target biomolecules:

  • Binding Affinity : The chloro and carbonyl groups enhance binding to active sites on enzymes and receptors.
  • Molecular Docking Studies : Computational studies suggest favorable interactions with key amino acids in target proteins involved in cancer progression and microbial resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.